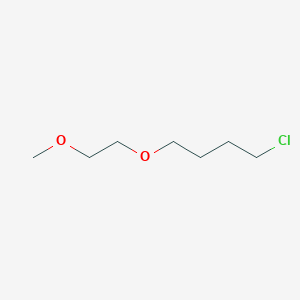
1-Chloro-4-(2-methoxyethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-methoxyethoxy)butane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxyethoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-methoxyethoxy)butane can be synthesized through the reaction of 1-chloro-4-butanol with 2-methoxyethanol in the presence of a suitable base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or other reduced derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(2-methoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Biology: The compound can be used in the modification of biomolecules or as a reagent in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds or as a reagent in drug development.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)butane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybutane: Similar in structure but lacks the methoxyethoxy group.
1-Chloro-2-methoxyethane: Shorter carbon chain and different reactivity.
1-Bromo-4-(2-methoxyethoxy)butane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)butane is unique due to the presence of both a chlorine atom and a methoxyethoxy group, which impart distinct reactivity and properties. This combination makes it valuable in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C7H15ClO2 |
|---|---|
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-chloro-4-(2-methoxyethoxy)butane |
InChI |
InChI=1S/C7H15ClO2/c1-9-6-7-10-5-3-2-4-8/h2-7H2,1H3 |
Clé InChI |
PYTJQEJJAAFVFV-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





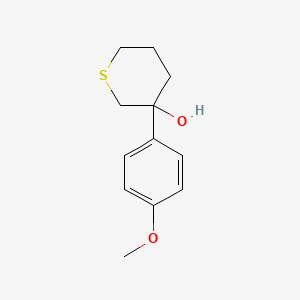

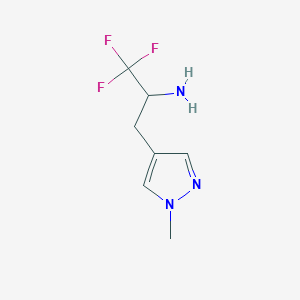
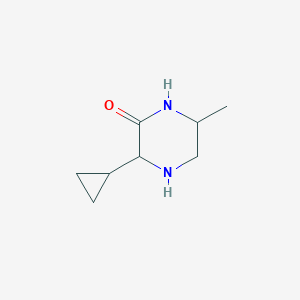
![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)
![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
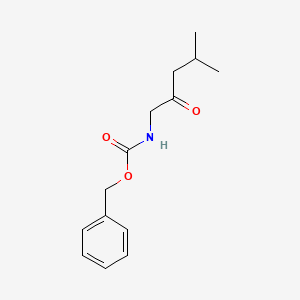
![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)
